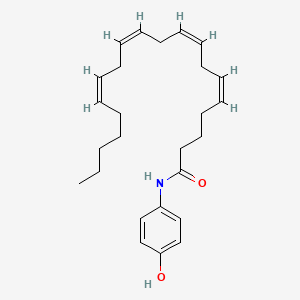

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Overview

Description

“(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide” appears to be a long-chain fatty acid amide with a phenolic group. The “5Z,8Z,11Z,14Z” indicates the positions and geometries of double bonds in the carbon chain. The “N-(4-hydroxyphenyl)” indicates the presence of a phenolic (hydroxyphenyl) group attached to the molecule via an amide linkage.

Synthesis Analysis

Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis. However, one possible method for synthesizing similar compounds involves the reaction of the corresponding fatty acid with the appropriate amine under condensation conditions.Molecular Structure Analysis

The molecule likely has a long, flexible aliphatic chain due to the icosa- (20 carbon) backbone. The presence of four double bonds suggests that the molecule may have cis-trans isomerism. The phenolic group may contribute to the compound’s reactivity and could potentially form hydrogen bonds.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the double bonds could potentially be involved in reactions such as hydrogenation or halogenation. The phenolic OH group might be involved in reactions typical for phenols, such as EAS (Electrophilic Aromatic Substitution).Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of a compound from its structure alone can be challenging. However, the compound is likely to be relatively non-polar due to the long aliphatic chain, although the phenolic group could confer some degree of polarity.Scientific Research Applications

Synthesis of Labile Intermediates : Cheng et al. (2008) synthesized a compound related to "(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide" for quantitating a novel biosynthetic pathway in mouse brain and macrophages. This research contributes to understanding specific chemical processes in biological systems (Cheng et al., 2008).

Development of New Analgesics : Sinning et al. (2008) studied a metabolite of paracetamol, closely related to the given compound, for its potential as a new analgesic. This compound showed affinity for cannabinoid receptors and was involved in inhibiting endocannabinoid cellular uptake (Sinning et al., 2008).

Investigation of Monoacylglycerol Lipase Inhibitors : Cisneros et al. (2007) explored a series of heterocyclic analogues based on the structure of 2-arachidonoylglycerol for their ability to inhibit monoacylglycerol lipase, which is relevant in drug development and understanding of 2-AG hydrolysis (Cisneros et al., 2007).

Study on Endocannabinoid Transporter Inhibitors : López-Rodríguez et al. (2003) described the synthesis and evaluation of arachidonic acid derivatives, including compounds similar to the queried compound, as endocannabinoid transporter inhibitors. These compounds showed potential in enhancing analgesic and hypokinetic effects induced by anandamide (López-Rodríguez et al., 2003).

Role in Cyclooxygenase Activity : Izzo and Mitchell (2019) discussed the role of compounds like "(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate" in the cyclooxygenase (COX) pathway, which is crucial in prostaglandin synthesis and has implications in inflammation and pain management (Izzo & Mitchell, 2019).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity.

properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBZOOZRAXHERC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424985 | |

| Record name | AM 404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |

CAS RN |

183718-77-6 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-404 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM 404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-404 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)